![molecular formula C7H7BrS B13456312 1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
1-bromo-4H,5H,6H-cyclopenta[c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene is a heterocyclic compound that features a five-membered ring containing sulfur and bromine atoms. This compound is part of the thiophene family, which is known for its diverse applications in organic chemistry, material science, and pharmaceuticals. Thiophene derivatives are particularly valued for their electronic properties and biological activities .
Preparation Methods
The synthesis of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene can be achieved through several routes. One common method involves the bromination of cyclopenta[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure product quality .
Chemical Reactions Analysis
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .
Scientific Research Applications
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene can be compared to other thiophene derivatives, such as:
2-Bromo-4H,5H,6H-cyclopenta[b]thiophene: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1-Bromo-4,4,5,5,6,6-hexafluoro-4H,5H,6H-cyclopenta[c]thiophene: Contains additional fluorine atoms, which can significantly alter its electronic properties and reactivity.
Properties
Molecular Formula |
C7H7BrS |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
3-bromo-5,6-dihydro-4H-cyclopenta[c]thiophene |
InChI |
InChI=1S/C7H7BrS/c8-7-6-3-1-2-5(6)4-9-7/h4H,1-3H2 |
InChI Key |
VVZMRVMUHBQRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CSC(=C2C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13456234.png)
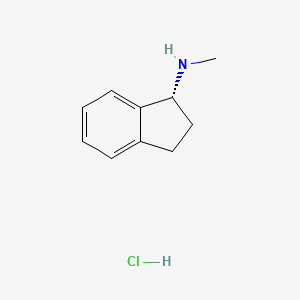
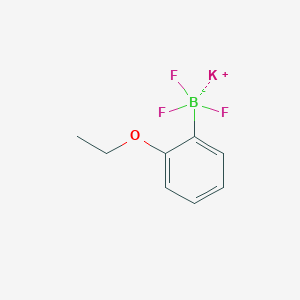

![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
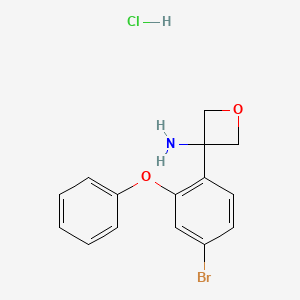
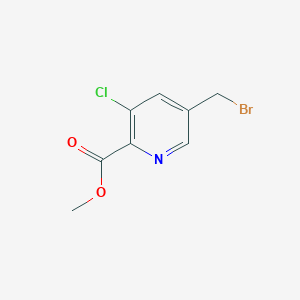
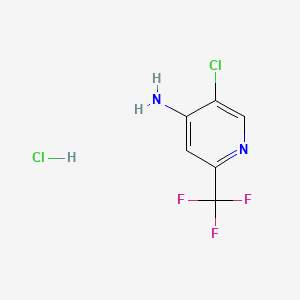
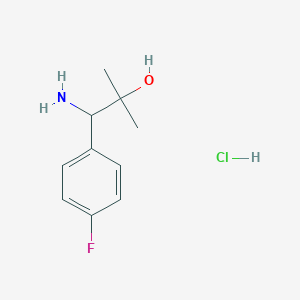
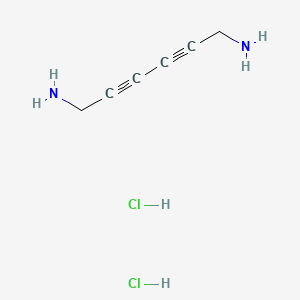
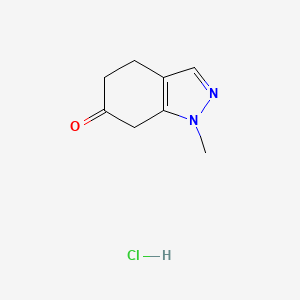
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid](/img/structure/B13456286.png)
![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
